Z-Gly-Gly-Arg-betana hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Z-Gly-Gly-Arg-betana hydrochloride is a peptide compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a tetrapeptide consisting of four amino acids, namely, Z-Gly-Gly-Arg-betana, and is commonly used as a substrate for enzymes such as trypsin and thrombin. In

Scientific Research Applications

Enzyme Specificity and Kinetics

Z-Gly-Gly-Arg-β-naphthylamide hydrochloride serves as a specific substrate for examining the specificity and kinetics of peptidases, including cathepsin C (dipeptidyl aminopeptidase I) and dipeptidyl peptidase III. Studies have utilized this compound to investigate the enzymatic activities, revealing insights into the broader specificity of certain enzymes beyond previously known substrates.

Cathepsin C Specificity : Research highlighted that cathepsin C, derived from rat liver or bovine spleen, exhibits a broader specificity than previously understood, effectively hydrolyzing basic dipeptide amides and β-naphthylamides, including Gly-Arg-β-naphthylamide. This study provided valuable data on the relative rates of hydrolysis for various dipeptides, showcasing the enzyme's preference for substrates containing a penultimate arginyl residue (McDonald et al., 1969).

Dipeptidyl Peptidase III Characterization : Another research effort focused on dipeptidyl peptidase III from human placenta, which exhibited a specific activity towards Arg-Arg-beta-naphthylamide, a substrate closely related to Z-Gly-Gly-Arg-β-naphthylamide hydrochloride. This study's findings contribute to understanding the enzyme's zinc metallo-exopeptidase nature and its catalytic mechanism (Fukasawa et al., 1998).

Mechanism of Action

Target of Action

Z-Gly-Gly-Arg-betana hydrochloride, also known as Z-GGR-βNA, primarily targets trypsin , enteropeptidase , and neutral endopeptidase 24.5 . These enzymes play crucial roles in various biological processes, including protein digestion and regulation of peptide activity.

Mode of Action

Z-GGR-βNA acts as a sensitive chromogenic substrate for these enzymes . It interacts with the enzymes, allowing a distinct histochemical localization of enteropeptidase with the trypsinogen method . It is also cleaved by neutral endopeptidase 24.5 .

Biochemical Pathways

The compound’s interaction with these enzymes affects several biochemical pathways. For instance, it is used for determining the tryptic activity of the 20S proteasome , a complex that plays a key role in regulated protein degradation in cells.

Result of Action

The cleavage of Z-GGR-βNA by its target enzymes results in the generation of colorimetric signals . This property makes it a useful tool in biochemical assays to measure the activity of these enzymes. Furthermore, its use allows a distinct histochemical localization of enteropeptidase .

Biochemical Analysis

Biochemical Properties

Z-Gly-Gly-Arg-betana hydrochloride is a sensitive chromogenic substrate for trypsin . It allows a distinct histochemical localization of enteropeptidase with the trypsinogen method . It is also cleaved by neutral endopeptidase 24.5 . Furthermore, this compound is used for determining the tryptic activity of the 20S proteasome .

Cellular Effects

It is known that the compound can influence cellular processes through its interactions with enzymes such as trypsin and enteropeptidase .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a substrate for various enzymes. It is cleaved by enzymes like trypsin and neutral endopeptidase 24.5 . This cleavage can influence the activity of these enzymes and potentially alter gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is used in assays to measure the activity of enzymes like trypsin over time .

Metabolic Pathways

It is known that the compound can interact with enzymes like trypsin and enteropeptidase, suggesting it may play a role in the metabolic pathways these enzymes are involved in .

Subcellular Localization

Given its role as a substrate for various enzymes, it is likely that it is found in the same subcellular compartments as these enzymes .

Properties

IUPAC Name |

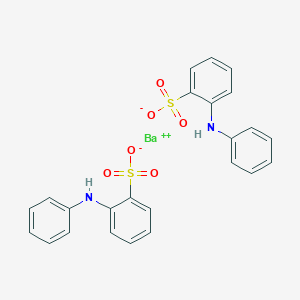

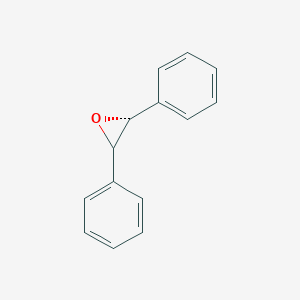

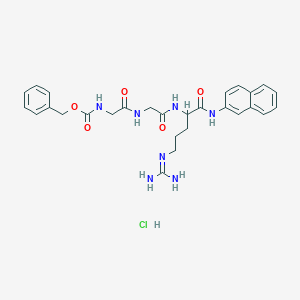

benzyl N-[2-[[2-[[5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N7O5.ClH/c29-27(30)31-14-6-11-23(26(38)34-22-13-12-20-9-4-5-10-21(20)15-22)35-25(37)17-32-24(36)16-33-28(39)40-18-19-7-2-1-3-8-19;/h1-5,7-10,12-13,15,23H,6,11,14,16-18H2,(H,32,36)(H,33,39)(H,34,38)(H,35,37)(H4,29,30,31);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFJVGPYUPGGDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

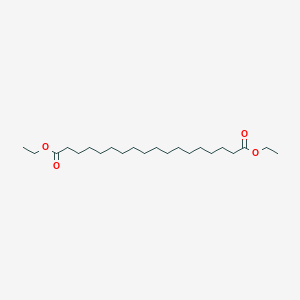

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34ClN7O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432453 |

Source

|

| Record name | AGN-PC-01Z8AV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1442-79-1 |

Source

|

| Record name | AGN-PC-01Z8AV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.